molecular formula C11H14O3 B3022147 Butyl salicylate CAS No. 2052-14-4

Butyl salicylate

Cat. No. B3022147
CAS RN: 2052-14-4
M. Wt: 194.23 g/mol
InChI Key: YFDUWSBGVPBWKF-UHFFFAOYSA-N
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Description

Butyl salicylate is a chemical compound that is synthesized through the esterification of salicylic acid with n-butanol. It is a product of interest in various industrial applications, including as a fragrance ingredient and in the synthesis of other chemicals.

Synthesis Analysis

The synthesis of butyl salicylate has been explored using different catalysts and methods. One approach involves the use of heteropoly-acid or salt as a catalyst, which has been shown to yield an 87.7% production of the ester under optimal conditions, including a molar ratio of alcohol to acid of 2:1, a catalyst mass of 7% of the salicylic acid, and a reaction time of 4 hours . Another method employs sodium bisulfate as a catalyst, achieving a 60.66% yield with a molar ratio of n-butanol to salicylic acid of 1.6:1, a reaction time of 4 hours, and a catalyst mass ratio of 6% . Additionally, phase-transfer catalysis with dual-site phase-transfer catalysts and ionic liquids under ultrasound irradiation has been used to enhance the synthesis efficiency, with product yields reaching up to 95.4% . The use of a continuous two-phase-flow reactor with third-liquid phase-transfer catalysis assisted by ultrasound irradiation has also been demonstrated to be effective, with product yields significantly enhanced to 78.2% .

Molecular Structure Analysis

The molecular structure of butyl salicylate-related compounds has been studied using various spectroscopic and X-ray diffraction techniques. For instance, the crystal structure of a condensation complex of salicylaldoxime and di-n-butyltin(IV) oxide has been determined, revealing a monoclinic system with specific coordination to tin atoms . The molecular structure of tert-butyl substituted salicylaldimines has been characterized, showing that the enol tautomeric form is present in both solution and solid state . Additionally, the molecular structure of a bis(η-cyclopentadienyl)titanium(IV) salicylate complex has been elucidated, confirming the chelating nature of the salicylate ligand .

Chemical Reactions Analysis

The reactivity of butyl salicylate and related compounds has been investigated in various contexts. For example, the thermodynamic properties of 1-butyl-3-methylimidazolium salicylate in aqueous solutions of amino acids have been studied, providing insights into the solvation behavior and interactions in these systems . The re-examination of the Cp2TiIV – salicylate system has led to the characterization of new analogues and a better understanding of the reactions involving salicylate ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of butyl salicylate and related compounds have been extensively studied. The thermodynamic properties of 1-butyl-3-methylimidazolium salicylate have been discussed in terms of Glasser’s theory, with the standard molar entropy and lattice energy estimated . Experimental and theoretical analyses of p-tert-butylphenyl salicylate have been performed, including spectroscopic investigations and computational studies to determine various molecular properties and thermodynamic parameters .

Scientific Research Applications

Cosmetic Products and Carcinogens

Butyl salicylate, among other substances, is found in modern cosmetic products. A study highlights the presence of certain carcinogens in cosmetics, including butylated hydroxytoluene (BHT), which is used as an antioxidant in creams and meals. This study underscores the importance of understanding the constituents of cosmetic products and their application to avoid harmful health consequences (Полковенко, 2015).

Skin Penetration Studies

Butyl salicylate's skin penetration has been a subject of research. In one study involving hairless rats, the penetration of topically applied butyl salicylate was investigated. The research showed rapid and differentiated percutaneous absorption of butyl salicylate, highlighting its significance in dermatological applications (Simonsen et al., 2002).

Anti-Infective Properties

Butyl salicylate has been studied for its potential anti-infective properties. A study exploring microbiota-derived short-chain fatty acid (SCFA) acylation of bacterial virulence factors found that butyryl-salicylic acid, an analog of butyl salicylate, showed improved anti-infective activity against bacterial pathogens. This research suggests the potential of butyl salicylate derivatives in developing new anti-infective agents (Yang et al., 2020).

Synthesis Catalysis

The synthesis of butyl salicylate using different catalysts has been a topic of research. For instance, one study demonstrated the effective synthesis of butyl salicylate using sodium bisulfate as a catalyst, optimizing the conditions to improve yield. This research provides insights into the manufacturing process of butyl salicylate (Wu Chun-ya, 2015).

Mechanism of Action

Target of Action

Butyl salicylate, also known as Butyl 2-hydroxybenzoate, is a derivative of salicylic acid . Its primary targets are cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins and thromboxanes .

Mode of Action

Butyl salicylate interacts with its targets by irreversibly inhibiting COX-1 and COX-2 . This inhibition decreases the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes . The anti-inflammatory activity of salicylates, including butyl salicylate, is attributed to this mechanism .

Biochemical Pathways

The primary biochemical pathway affected by butyl salicylate is the arachidonic acid pathway . By inhibiting COX-1 and COX-2, butyl salicylate reduces the production of prostaglandins and thromboxanes, which are key mediators of inflammation . This action can affect various downstream effects, including the regulation of inflammation and pain perception .

Pharmacokinetics

It’s known that salicylates, in general, are well absorbed in the gastrointestinal tract . They are widely distributed throughout the body and are metabolized primarily in the liver . The metabolites are then excreted in the urine . These properties can impact the bioavailability of butyl salicylate, although specific details for this compound are currently lacking.

Result of Action

The molecular and cellular effects of butyl salicylate’s action primarily involve the reduction of inflammation and pain. By inhibiting the production of prostaglandins and thromboxanes, butyl salicylate can decrease inflammation and alleviate pain . In addition, butyl salicylate has shown potential anti-proliferative activity against certain cancer cell lines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of butyl salicylate. For instance, butyl salicylate is commonly used in sunscreens, where it acts as a UV filter . The presence of other ingredients in the formulation can affect its uv absorption capacity . Furthermore, the pH, temperature, and other factors of the application environment can potentially influence the stability and efficacy of butyl salicylate .

Safety and Hazards

Butyl salicylate can be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Research on Butyl salicylate and its derivatives is ongoing. For instance, a study found that the zinc complex of 3,5-di-tert-butyl salicylate inhibits viability, migration, and invasion in triple-negative breast cancer cells . This suggests potential future applications of Butyl salicylate and its derivatives in medical and pharmaceutical fields.

properties

IUPAC Name

butyl 2-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C11H14O3/c1-2-3-8-14-11(13)9-6-4-5-7-10(9)12/h4-7,12H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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InChI Key

YFDUWSBGVPBWKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
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Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
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DSSTOX Substance ID

DTXSID8062153
Record name Butyl salicylate
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Molecular Weight

194.23 g/mol
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Physical Description

Liquid, colourless liquid with a rough, herbaceous, chemical odour with trace of wintergreen
Record name Butyl salicylate
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Boiling Point

271.00 °C. @ 760.00 mm Hg
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Solubility

19.8 mg/L @ 25 °C (exp), insoluble in water, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
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Density

1.070-1.080
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CAS RN

2052-14-4, 1322-01-6
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Melting Point

6 °C
Record name Butyl salicylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of butyl salicylate?

A1: Butyl salicylate has the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol. []

Q2: What are common methods for synthesizing butyl salicylate?

A2: Butyl salicylate is typically synthesized via esterification of salicylic acid with n-butanol. This reaction can be catalyzed by various agents, including:

  • Strong acids like sulfuric acid []
  • Solid superacids like SO42-/Fe2O3-TiO2 []
  • Solid acid catalysts like ZrO2, Mo(VI)/ZrO2, and Pt-SO42-/ZrO2 coated on cordierite honeycombs []
  • Mixed SiZr pillared rectorite solid acid []
  • Sodium bisulfate []
  • Boric acid []

Q3: How does the choice of catalyst influence the synthesis of butyl salicylate?

A3: Different catalysts offer varying degrees of activity, selectivity, and reusability, impacting the reaction yield and environmental footprint. For instance, solid acid catalysts coated on cordierite honeycombs have demonstrated high activity and reusability in butyl salicylate synthesis. []

Q4: Can microwave irradiation be used in butyl salicylate synthesis?

A4: Yes, microwave irradiation, coupled with a catalyst like tetrabutylammonium bromide, can significantly accelerate the synthesis of butyl salicylate compared to conventional heating methods. []

Q5: What are the primary applications of butyl salicylate?

A5: Butyl salicylate is mainly used as a fragrance ingredient due to its pleasant, sweet, floral odor. It finds applications in perfumes, cosmetics, and various household products. []

Q6: How does the structure of butyl salicylate contribute to its fragrance?

A6: The presence of the ester group (-COO-) in butyl salicylate is crucial for its aroma. Esters are generally associated with fruity and floral scents.

Q7: Does butyl salicylate exhibit any biological activity?

A7: While primarily known for its fragrance, some studies suggest that butyl salicylate and its derivatives may possess antipruritic properties. Topical application of diethylamine salicylate and salicylamide, both exhibiting slow skin absorption like butyl salicylate, demonstrated a reduction in serotonin-induced scratching in rats. []

Q8: Can butyl salicylate penetrate the skin?

A8: Yes, butyl salicylate can penetrate the skin, although its penetration rate is lower compared to other salicylates like salicylic acid. This is likely due to its higher lipophilicity. []

Q9: How does butyl salicylate interact with biological membranes?

A9: As a lipophilic compound, butyl salicylate likely partitions into the lipid bilayer of cell membranes. Its exact interactions and potential effects on membrane properties require further investigation.

Q10: Have computational methods been applied to study butyl salicylate?

A10: Yes, Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on alkyl salicylates, including butyl salicylate, to understand the relationship between their structure and cytotoxicity against cancer cells. []

Q11: What structural features influence the activity of alkyl salicylates according to QSAR studies?

A11: QSAR models suggest that the lipophilicity (logP), molar refractivity (mr), and the energy of the lowest unoccupied molecular orbital (AM1_LUMO) play a role in the cytotoxicity of alkyl salicylates against breast cancer cells. []

Q12: Is butyl salicylate stable under various conditions?

A12: The stability of butyl salicylate can be influenced by factors like temperature, pH, and exposure to light. Specific studies on its stability profile under various conditions are limited in the provided research.

Q13: What are the safety considerations associated with butyl salicylate?

A13: While generally considered safe for its intended use as a fragrance ingredient, potential allergic reactions or skin irritations cannot be ruled out. [] Further research may be needed to comprehensively assess its safety profile, especially with prolonged or high-concentration exposure.

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